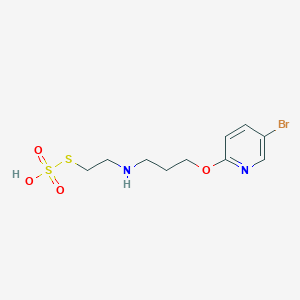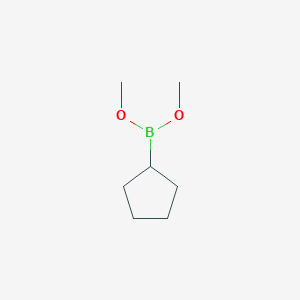
3,4-Dichloro-5-ethoxyfuran-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-ethoxyfuran-2(5H)-one: is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two chlorine atoms at the 3 and 4 positions, and an ethoxy group at the 5 position of the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-ethoxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the chlorination of 5-ethoxyfuran-2(5H)-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 3 and 4 positions.
Another method involves the ethoxylation of 3,4-dichlorofuran-2(5H)-one. This can be done using ethanol in the presence of a base such as sodium ethoxide, which facilitates the substitution of the hydrogen atom at the 5 position with an ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial. Catalysts may also be employed to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
3,4-Dichloro-5-ethoxyfuran-2(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3,4-disubstituted furan derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
科学的研究の応用
3,4-Dichloro-5-ethoxyfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dichloro-5-ethoxyfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ethoxy group can influence its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Lacks the ethoxy group, making it less versatile in certain reactions.
5-Ethoxyfuran-2(5H)-one:
3,4-Dibromo-5-ethoxyfuran-2(5H)-one: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Uniqueness
3,4-Dichloro-5-ethoxyfuran-2(5H)-one is unique due to the combination of chlorine atoms and an ethoxy group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
40882-43-7 |
|---|---|
分子式 |
C6H6Cl2O3 |
分子量 |
197.01 g/mol |
IUPAC名 |
3,4-dichloro-2-ethoxy-2H-furan-5-one |
InChI |
InChI=1S/C6H6Cl2O3/c1-2-10-6-4(8)3(7)5(9)11-6/h6H,2H2,1H3 |
InChIキー |
NREPTDJVELVNOU-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(=C(C(=O)O1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
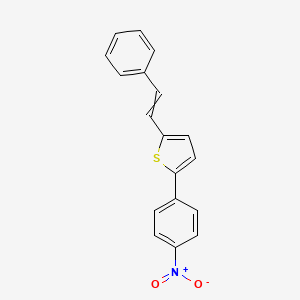
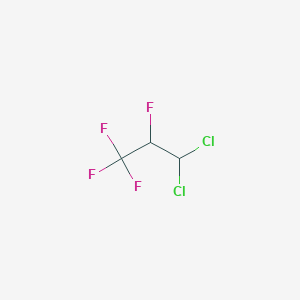
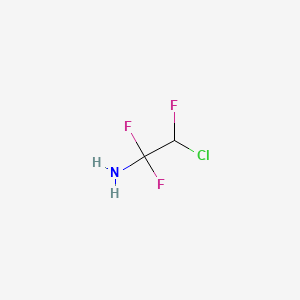


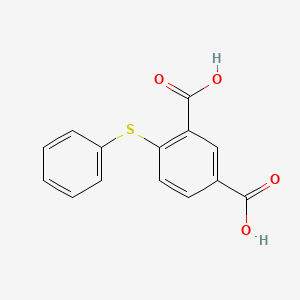
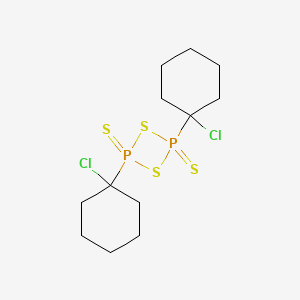
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
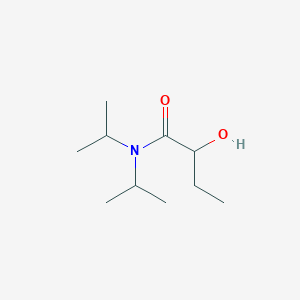
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
